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Diphenylmethanol is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1. It has a role as a rat metabolite, a bacterial xenobiotic metabolite, a human xenobiotic metabolite and a human urinary metabolite. It is a secondary alcohol and a member of benzyl alcohols. It derives from a hydride of a diphenylmethane.
Diphenylmethanol
CAS No.: 91-01-0
Cat. No.: VC21102499
Molecular Formula: C13H12O
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91-01-0 |
---|---|
Molecular Formula | C13H12O |
Molecular Weight | 184.23 g/mol |
IUPAC Name | diphenylmethanol |
Standard InChI | InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
Standard InChI Key | QILSFLSDHQAZET-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Boiling Point | 298.0 °C |
Melting Point | 69.0 °C |
Physical and Chemical Properties
Diphenylmethanol exists as a white solid at room temperature. Its chemical formula (C₆H₅)₂CHOH indicates the presence of two phenyl groups and a hydroxyl group attached to a central carbon atom. The compound serves as the parent member of a larger class of diaryl alcohols, compounds containing two aromatic rings connected to a carbon bearing a hydroxyl group .
The presence of the hydroxyl group makes diphenylmethanol susceptible to various chemical transformations, including oxidation, reduction, and substitution reactions. The benzylic C-O bond can undergo cleavage under specific conditions, making it a reactive site for various chemical modifications.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy serves as a primary method for characterizing diphenylmethanol and its derivatives. In general, the methine proton of diphenylmethanol appears as a distinctive singlet in the ¹H NMR spectrum, typically in the range of δ 5.5-6.0 ppm depending on the solvent used. The aromatic protons of the phenyl rings present multiple signals in the aromatic region (δ 7.0-8.0 ppm) .
Mass spectrometry provides another valuable method for confirming the structure of diphenylmethanol, with the molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns supporting structural identification.
Synthesis Methods
Several methods exist for the preparation of diphenylmethanol, each with specific advantages depending on the starting materials available and the required scale of production.
Grignard Reaction
One of the most common methods for synthesizing diphenylmethanol involves a Grignard reaction between phenylmagnesium bromide and benzaldehyde. This reaction provides a straightforward route to the target compound under relatively mild conditions .
The reaction proceeds through nucleophilic addition of the phenylmagnesium bromide to the carbonyl group of benzaldehyde, followed by aqueous workup to yield diphenylmethanol. This method is particularly valuable for laboratory-scale synthesis.
Reduction of Benzophenone
Another widely employed method involves the reduction of benzophenone using various reducing agents. Sodium borohydride (NaBH₄) serves as a common choice for this transformation, though alternatives such as zinc dust or sodium amalgam in water have also proven effective .
The reduction process converts the carbonyl group of benzophenone to the corresponding alcohol, yielding diphenylmethanol. This method often proves advantageous when benzophenone is more readily available than the Grignard reagents required for the alternative approach.
Novel Synthetic Approaches
Recent research has explored alternative synthetic routes to diphenylmethanol and its derivatives. One innovative approach involves Friedel-Crafts alkylation of methyl-substituted benzenes with chloroform (CHCl₃), followed by hydrolysis or alcoholysis catalyzed by alumina .
This method offers several advantages, including:
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Simple procedural requirements
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Avoidance of expensive reagents and specialized equipment
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Potential for recycling the alumina catalyst through washing with water and subsequent drying
Synthesis of Derivatives
The preparation of diphenylmethanol derivatives often involves modified approaches based on the core synthetic methods. For example, (2-chlorophenyl)diphenylmethanol can be synthesized through a Grignard reaction between bromobenzene and (2-chlorophenyl)(phenyl)methanone .
This reaction typically proceeds first at reflux conditions and then at room temperature for several hours, followed by purification through flash chromatography to yield the derivative as white crystals with a melting point of 83-85°C .
Applications
Diphenylmethanol and its derivatives serve numerous applications across multiple industries, highlighting the compound's versatility and significance.
Pharmaceutical Applications
In pharmaceutical manufacturing, diphenylmethanol serves as a crucial intermediate in the synthesis of various therapeutic agents, including:
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Antihistamines and antiallergenic agents
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Antihypertensive medications
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Central nervous system stimulants such as adrafinil and modafinil
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Histamine H1 antagonists like diphenhydramine
The benzhydryl group present in the structure of diphenylmethanol forms a key structural component in many of these pharmaceutical compounds, contributing to their biological activity and therapeutic efficacy.
Perfumery
In the perfume industry, diphenylmethanol functions primarily as a fixative, helping to stabilize more volatile fragrance components and extending the longevity of the perfume on application .
Industrial Applications
Beyond pharmaceuticals and perfumery, diphenylmethanol finds applications in:
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Production of agrochemicals
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Synthesis of various organic compounds
These diverse applications underscore the compound's utility across multiple sectors of chemical industry.
Electrochemical Transformations
Recent research has revealed valuable electrochemical applications for diphenylmethanol, particularly in carboxylation reactions to produce diarylacetic acids.
Electrochemical Carboxylation
An efficient one-step synthesis of diarylacetic acids can be achieved through electrochemical direct carboxylation of diphenylmethanol compounds in dimethyl sulfoxide (DMSO). This process involves constant-current electrolysis using a one-compartment cell equipped with a platinum cathode and a magnesium anode in the presence of carbon dioxide .
The reaction induces reductive C(sp³)−O bond cleavage at the benzylic position in diphenylmethanol, followed by fixation of carbon dioxide to produce diphenylacetic acid in good yield. This approach provides a novel and simple method for synthesizing diarylacetic acids from diphenylmethanol without requiring transformation of the hydroxyl group into leaving groups such as halides or esters .
Reaction Conditions and Yields
The electrochemical carboxylation of diphenylmethanol exhibits high efficiency under optimized conditions. Table 1 summarizes key reaction parameters and corresponding yields.
Parameter | Condition | Yield of Diphenylacetic Acid |
---|---|---|
Current Density | 10-30 mA/cm² | Similar yields across range |
Solvent | DMSO | Higher yield compared to alternatives |
Electrode | Pt cathode, Mg anode | Optimal configuration |
Temperature | Room temperature (increases to 40-50°C during reaction) | 79-81% isolated yield |
Byproduct | Diphenylmethane | Less than 10% in most cases |
The electrochemical carboxylation of diphenylmethanol (1a) typically produces diphenylacetic acid (2a) in yields of approximately 81% under optimized conditions .
Derivatives and Their Significance
Various derivatives of diphenylmethanol exhibit distinct properties and applications depending on the substituents present on the phenyl rings.
Halogenated Derivatives
Halogen-substituted diphenylmethanol derivatives show interesting behavior in electrochemical reactions. For example, bis(4-chlorophenyl)methanol undergoes dehalogenation during electrochemical carboxylation, producing diphenylacetic acid rather than the expected chlorinated product .
Similarly, fluorine-containing derivatives produce a mixture of fluorine-containing carboxylic acid and defluorinated carboxylic acid during electrochemical carboxylation, indicating complex reaction pathways involving bond cleavage and rearrangement .
Alkyl and Alkoxy Derivatives
Diphenylmethanol derivatives containing methyl or methoxy groups on the phenyl rings undergo electrochemical carboxylation to produce the corresponding diphenylacetic acids, though generally in lower yields compared to the unsubstituted compound. This reduced efficiency likely stems from the electron-donating properties of these substituents .
Specialized Structures
Certain structural modifications to the diphenylmethanol core yield compounds with unique properties and reactivities. For instance, 9H-fluoren-9-ol (a cyclic analog of diphenylmethanol) fails to undergo clean electrochemical carboxylation, likely due to competing reactions involving the biphenyl moiety .
Triphenylmethanol, containing an additional phenyl group compared to diphenylmethanol, behaves differently during electrochemical treatment. Rather than undergoing carboxylation, it predominantly forms triphenylmethane through proton abstraction from the solvent by the generated triphenylmethyl anion .
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